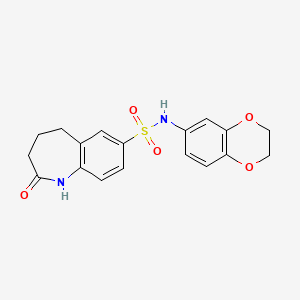![molecular formula C26H20ClN3O2S2 B11270700 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B11270700.png)
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide is a complex heterocyclic compound that belongs to the quinazoline and thiazole families
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline and quinazolinone derivatives, including 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide, typically involves multi-step reactions. One common method is the condensation of isatoic anhydride with various amines and aldehydes under specific conditions . For instance, the reaction can be carried out in acetonitrile in the presence of a molecular sieve supported lanthanum catalyst . Another method involves the use of palladium-catalyzed three-component reactions .
Industrial Production Methods
Industrial production of such compounds often employs green chemistry principles to minimize environmental impact. Methods such as visible light-induced condensation cyclization using fluorescein as a photocatalyst have been developed . These methods are efficient and environmentally friendly, providing high yields of the desired products.
Chemical Reactions Analysis
Types of Reactions
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolin-4(3H)-one analogues.
Reduction: Reductive cyclization of o-nitrobenzamide or o-azidobenzamide can yield quinazolinone derivatives.
Substitution: Substitution reactions involving isatoic anhydride and amines are common in the synthesis of quinazolinone derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include isatoic anhydride, aldehydes, ammonium acetate, and various catalysts such as palladium and lanthanum . Reaction conditions often involve heating, microwave irradiation, or visible light irradiation .
Major Products
The major products formed from these reactions are quinazolinone derivatives, which have significant biological activities .
Scientific Research Applications
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors, leading to its diverse biological activities . For example, it can inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-4(3H)-ones: These compounds share a similar core structure and exhibit similar biological activities.
2,3-Dihydroquinazolin-4(1H)-ones: These derivatives are also known for their pharmacological properties.
Quinoxalino[2,1-b]quinazolinones: These compounds are synthesized using similar methods and have comparable biological activities.
Uniqueness
2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific substitution pattern and the presence of both quinazoline and thiazole moieties.
Properties
Molecular Formula |
C26H20ClN3O2S2 |
|---|---|
Molecular Weight |
506.0 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N-ethyl-N-phenylacetamide |
InChI |
InChI=1S/C26H20ClN3O2S2/c1-2-28(19-11-4-3-5-12-19)22(31)16-29-24-23(17-9-8-10-18(27)15-17)34-26(33)30(24)21-14-7-6-13-20(21)25(29)32/h3-15H,2,16H2,1H3 |
InChI Key |
CZTUXBHTEWUDNU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-Methoxybenzyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B11270621.png)
![5-[2-Oxo-2-(piperidin-1-YL)ethyl]-N-(2,4,6-trimethylphenyl)thiophene-2-sulfonamide](/img/structure/B11270627.png)
![9-(4-bromophenyl)-N-(4-fluorophenyl)-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide](/img/structure/B11270637.png)

![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methylbenzamide](/img/structure/B11270666.png)

![4-[(4-Fluorobenzyl)sulfanyl]-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B11270682.png)
![4-[4-(4-Ethylbenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B11270684.png)
![N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-4-isopropoxybenzamide](/img/structure/B11270693.png)
![N-{3-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-4-methylbenzamide](/img/structure/B11270696.png)
![3-butyl-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B11270708.png)
methanone](/img/structure/B11270709.png)
![1-Phenyl-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B11270712.png)
![N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B11270716.png)
